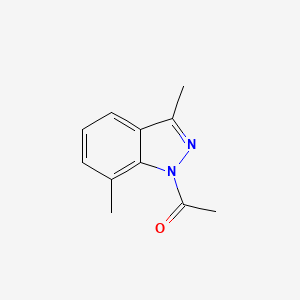

1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(3,7-dimethylindazol-1-yl)ethanone |

InChI |

InChI=1S/C11H12N2O/c1-7-5-4-6-10-8(2)12-13(9(3)14)11(7)10/h4-6H,1-3H3 |

InChI Key |

RUGHLGFVONZXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2C(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,7 Dimethyl 1h Indazol 1 Yl Ethanone and Analogues

Foundational Synthetic Strategies for Indazole Derivatives

The construction of the indazole ring is the initial and critical phase in the synthesis of its derivatives. Various classical and modern synthetic methods have been established to create this versatile heterocyclic system.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the indazole framework. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through an intramolecular cyclization and dehydration or elimination step. A notable example is the one-pot synthesis of 2H-indazoles through the condensation of ortho-imino-nitrobenzene substrates, which then undergo reductive cyclization. acs.org This approach is valued for its operational simplicity and use of commercially available starting materials. acs.org Another strategy involves a copper-catalyzed reaction of 2-formylboronic acids with diazadicaboxylates, which is followed by an acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazoles. rsc.org Additionally, new methods have been developed for synthesizing indazoles via the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648). nih.govacs.org This particular method effectively avoids the competitive Wolf-Kishner reduction, which can be a problematic side reaction in direct preparations from aldehydes. acs.org

Hydrazine and its derivatives are fundamental reagents for constructing the N-N bond inherent to the pyrazole portion of the indazole ring. These approaches often involve the reaction of a hydrazine moiety with a suitably substituted benzene precursor containing carbonyl or nitrile groups at ortho positions.

Key strategies include:

Reaction with Ortho-Haloaryl Carbonyls : N-alkyl or N-arylhydrazines can be used to achieve the regioselective synthesis of 1H-indazoles from ortho-haloaryl carbonyl or nitrile compounds in good to excellent yields. nih.gov

Intramolecular Cyclization of Hydrazones : Hydrazones derived from substituted acetophenones and benzophenones can undergo intramolecular cyclization, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to form the indazole ring. researchgate.net

Palladium-Catalyzed Arylation/Deprotection : A general two-step synthesis for 3-aminoindazoles starts from 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

The choice of hydrazine derivative (e.g., unsubstituted, N-alkylated, or N-acylated) can influence the final substitution pattern on the indazole nitrogen atoms. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of the indazole nucleus, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp2)–C(sp2) bonds due to its mild reaction conditions, broad substrate scope, and the high stability of the required boronic acids. nih.gov This reaction has been successfully applied to functionalize pre-formed indazole rings, particularly at the C3 and C7 positions. nih.govmdpi.com For instance, 7-bromo-4-substituted-1H-indazoles can be coupled with a range of aryl and heteroaryl boronic acids to produce novel C7-arylated indazoles in moderate to good yields. nih.gov The efficiency of the Suzuki-Miyaura reaction on indazoles is influenced by the choice of catalyst, base, and solvent. nih.govmdpi.com

| Catalyst | Base | Solvent | Position Functionalized | Typical Yield |

|---|---|---|---|---|

| PdCl2(PPh3)2 | K2CO3 or Cs2CO3 | DMF | C7 | Moderate to Good nih.gov |

| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | C3 | Good researchgate.net |

| Pd(OAc)2 | KOAc | Cyclopentyl methyl ether | C3 | High researchgate.net |

| PdCl2(dtbpf) | - | Ionic Liquid | C3 | High mdpi.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecular architectures. nih.gov For indazole synthesis, MCRs can rapidly generate structural diversity. A prominent example is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. organic-chemistry.orgcaribjscitech.com This reaction proceeds through a sequence of condensation followed by copper-catalyzed C-N and N-N bond formations. organic-chemistry.orgcaribjscitech.com MCRs are advantageous as they reduce the number of sequential steps and purification procedures, aligning with the principles of green chemistry. nih.gov

Approaches for Acetyl Group Introduction at the Indazole N1 Position

The introduction of an acetyl group at the N1 position of the indazole ring is a key step in synthesizing compounds like 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone. Achieving regioselectivity for the N1 position over the N2 position is a common challenge in indazole chemistry. acs.org

Several methods have been developed for the N1-acylation of indazoles:

Electrochemical "Anion Pool" Method : A modern, base-free, and catalyst-free approach involves the electrochemical reduction of the indazole to generate an indazole anion. acs.orgorganic-chemistry.orgnih.gov This anion then reacts with an acid anhydride, such as acetic anhydride, to selectively yield the N1-acylated product. acs.orgorganic-chemistry.org This method is operationally simple and environmentally friendly, demonstrating high selectivity for the N1 position. organic-chemistry.orgnih.gov Optimized conditions can lead to yields of up to 82% with complete N1 selectivity. organic-chemistry.org

Direct Acylation with Preactivated Carboxylic Acids : Traditional methods often involve the use of preactivated carboxylic acids or acid anhydrides in the presence of a base. researchgate.net However, using strong bases like sodium hydride (NaH) can sometimes result in a mixture of N1 and N2 substituted products. acs.org

DMAPO/Boc₂O-Mediated Acylation : A one-pot system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) facilitates the direct N-acylation of indazoles with carboxylic acids, providing N1-acyl indazoles with high yields and selectivity. researchgate.net

| Method | Reagents | Key Features | Selectivity |

|---|---|---|---|

| Electrochemical "Anion Pool" | Indazole, Acid Anhydride, Electric Current | Base-free, catalyst-free, environmentally friendly. organic-chemistry.org | High to complete N1 selectivity. acs.orgorganic-chemistry.org |

| Base-Assisted Acylation | Indazole, Acid Anhydride/Chloride, Base (e.g., NaH) | Traditional method. | Can produce mixtures of N1/N2 isomers. acs.org |

| DMAPO/Boc₂O Mediation | Indazole, Carboxylic Acid, DMAPO, Boc₂O | One-pot direct acylation from carboxylic acids. researchgate.net | High N1 selectivity. researchgate.net |

Regioselective N1-acylation is often favored because the N1-substituted product is typically the more thermodynamically stable isomer. nih.gov

Regioselective Synthesis and Control in Indazole Functionalization

Control of regioselectivity is paramount in the synthesis of specific indazole analogues. The indazole ring possesses two nucleophilic nitrogen atoms, and reactions with electrophiles can lead to a mixture of N1 and N2 isomers. nih.govnih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

Factors that govern regioselectivity include:

Steric and Electronic Effects : The substituents already present on the indazole ring can exert significant steric and electronic influence. For example, in N-alkylation reactions using sodium hydride in tetrahydrofuran (THF), indazoles with C3-carboxymethyl, C3-tert-butyl, and C3-carboxamide groups show greater than 99% N1 regioselectivity. nih.gov Conversely, an electron-withdrawing group at the C7 position, such as a nitro or carboxylate group, can direct alkylation to the N2 position with high selectivity (≥ 96%). nih.gov

Reaction Conditions : The choice of base, solvent, and electrophile plays a critical role. Strong bases like NaH in THF tend to favor N1 alkylation. nih.gov For N-acylation, the N1 product is often the thermodynamic product, and it's possible to achieve N1 selectivity through an equilibration process where an initially formed N2-acyl indazole isomerizes to the more stable N1 regioisomer. nih.gov

C-H Functionalization Control : For functionalization of the carbocyclic ring, directing groups are often employed. A site-selective C7 oxidative arylation can be achieved when a directing electron-withdrawing group, such as -NO₂ or -CO₂Me, is located at the C4 position of the 1H-indazole. researchgate.netresearchgate.net

| Reaction Type | Substituent/Condition | Observed Selectivity |

|---|---|---|

| N-Alkylation | C3-COMe, C3-tert-butyl with NaH/THF | >99% N1-alkylation nih.gov |

| N-Alkylation | C7-NO₂, C7-CO₂Me | ≥96% N2-alkylation nih.gov |

| N-Acylation | Thermodynamic equilibration | Favors N1-acylation nih.gov |

| C-H Arylation (Pd-catalyzed) | Electron-withdrawing group at C4 | Directs arylation to C7 researchgate.netresearchgate.net |

By carefully selecting the foundational ring synthesis strategy and controlling the conditions for subsequent functionalization, specific isomers like this compound can be prepared with high purity and yield.

Advanced Synthetic Techniques and Green Chemistry Applications in Indazole Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of heterocyclic compounds like indazoles. These techniques often lead to higher yields, shorter reaction times, and reduced waste compared to traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for the rapid and efficient production of complex molecules. jchr.org This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and minimize the formation of by-products. nih.gov In the context of indazole synthesis, microwave-assisted methods offer a green and efficient alternative to conventional heating. jchr.orgjchr.org

One notable application involves the synthesis of 1-H indazole derivatives from starting materials like ortho-chlorobenzaldehyde or ortho-nitro benzaldehyde and hydrazine hydrate. jchr.org These reactions can be carried out in distilled water, an environmentally benign solvent, offering a fast and efficient process. jchr.org The use of microwaves can facilitate novel cascade N-N bond-forming reactions for the synthesis of indazole acetic acid scaffolds, a process that is attractive for its metal-free conditions. researchgate.net

The key advantages of microwave-assisted synthesis of indazoles are summarized below:

| Feature | Benefit | Citation |

| Reaction Time | Significantly reduced (minutes vs. hours) | jchr.org |

| Product Yield | Often higher than conventional methods | nih.gov |

| Energy Efficiency | Direct heating of the reaction mixture is more efficient | |

| Green Chemistry | Allows for the use of greener solvents like water and reduces waste | jchr.orgjchr.org |

| Selectivity | Can sometimes alter reaction selectivity, leading to purer products | nih.gov |

For instance, a study demonstrated the synthesis of 1,2,3-triazole-based indole (B1671886) derivatives where the microwave irradiation method provided better yields (72–96%) and shorter reaction times compared to conventional heating (64–94%). nih.gov This highlights the potential of microwave technology to significantly improve the efficiency of heterocyclic compound synthesis.

While metal-catalyzed cross-coupling reactions are invaluable for functionalizing heterocyclic rings, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues with metal contamination in final products and reduce environmental impact. semanticscholar.org Several metal-free strategies for the direct functionalization of the indazole core have been successfully developed.

One such approach is the direct C-H halogenation of 2H-indazoles. semanticscholar.org An unprecedented metal-free, regioselective halogenation has been achieved using N-halosuccinimides (NCS or NBS) in environmentally friendly solvents like ethanol or water. semanticscholar.org This method allows for the synthesis of mono- and even poly-halogenated indazoles by carefully tuning the reaction conditions, providing valuable intermediates for further transformations. semanticscholar.org

Photocatalysis has also emerged as a powerful metal-free strategy. nih.gov For example, the direct C3-carbamoylation of 2H-indazoles has been accomplished using visible light and an organic photocatalyst. This method avoids the high temperatures and strong oxidants often required in other carbamoylation protocols. nih.gov Similarly, organophotoredox-catalyzed oxidative coupling has been used for the C3 amination of 2H-indazoles. chim.it

Key metal-free functionalization reactions for indazoles are outlined in the table below:

| Reaction Type | Reagents/Conditions | Position Functionalized | Citation |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in EtOH or H₂O | C3, C7 | semanticscholar.org |

| Carbamoylation | Oxamic acid, organic photocatalyst (4CzIPN), visible light | C3 | nih.gov |

| Amination | Organophotoredox catalyst, blue LED irradiation | C3 | chim.it |

| Thiocyanation | Ammonium thiocyanate, Potassium persulfate | C3 | chim.it |

These metal-free methods represent a significant step forward in the sustainable synthesis of functionalized indazole derivatives. researchgate.net

Synthetic Routes to 3,7-Dimethyl-substituted Indazoles

The synthesis of the specific 3,7-dimethyl-1H-indazole core is a crucial step in the preparation of this compound. While the literature does not provide a direct, one-step synthesis for this specific molecule, routes can be devised based on established methodologies for substituted indazoles. The functionalization at the C7 position of the indazole ring has historically been challenging. researchgate.net

A common strategy for constructing the indazole ring is the [3+2] cycloaddition of a benzyne intermediate with a diazo compound. orgsyn.org For a 3,7-dimethyl-substituted indazole, this would require a 3-methylbenzyne and a diazoethane, followed by rearrangement.

Another powerful approach involves intramolecular cyclization reactions. For instance, substituted 3-amino-3-(2-nitroaryl)propanoic acids can undergo a cascade N-N bond-forming reaction to yield indazole acetic acids. whiterose.ac.uk Adapting this to the target molecule would involve starting with a suitably substituted 2-nitrotoluene derivative.

A versatile method for preparing 7-substituted indazoles starts from 7-nitro-1H-indazole. researchgate.net This precursor allows for the introduction of various functional groups at the C7 position. A plausible synthetic pathway to 3,7-dimethyl-1H-indazole could involve the following conceptual steps:

Synthesis of a 2,6-disubstituted aniline precursor: Starting with a material like 2-methyl-6-nitroaniline.

Diazotization and Cyclization: Conversion of the aniline to a diazonium salt, followed by intramolecular cyclization to form 7-methyl-3-substituted-1H-indazole. The substituent at the 3-position would be chosen to be easily converted to a methyl group.

Introduction/Conversion of the C3-methyl group: If not installed in the initial cyclization, the C3 position can be functionalized. For example, a 3-carboxy-7-methyl-1H-indazole could be synthesized and subsequently reduced and converted to the methyl group.

Once the 3,7-dimethyl-1H-indazole scaffold is obtained, the final step is the introduction of the acetyl group at the N1 position. This is typically achieved through N-acetylation using reagents like acetic anhydride or acetyl chloride in the presence of a base. The synthesis of the analogous compound 1-(6-Nitro-1H-indazol-1-yl)ethanone was achieved by reacting 6-nitro-1H-indazole with acetic anhydride and a catalytic amount of sulfuric acid. researchgate.net A similar procedure would be applicable for the synthesis of this compound from its corresponding indazole precursor.

Computational Chemistry and Theoretical Investigations of 1 3,7 Dimethyl 1h Indazol 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Stability of Indazole Systems

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics and stability of molecular systems. For indazole derivatives, these methods provide deep insights into their behavior at a molecular level.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov Studies on various indazole derivatives frequently employ the B3LYP functional combined with basis sets like 6-31G++(d,p) or 6-311+G(d,p) to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.netdergipark.org.tr These calculations provide access to key quantum chemical parameters such as total energy, dipole moment, and the energies of molecular orbitals, which are crucial for assessing the stability and reactivity of the compounds. researchgate.net For instance, DFT calculations on substituted indazoles have been used to evaluate their potential as corrosion inhibitors by correlating their electronic properties with their inhibitive efficiency. researchgate.netdergipark.org.tr

Table 1: Representative Quantum Chemical Parameters for Indazole Derivatives Calculated via DFT (Note: This table presents illustrative data for general indazole derivatives to demonstrate the outputs of DFT calculations, as specific values for 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone are not available in the cited literature.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| Total Energy (a.u.) | The total electronic energy of the molecule in its optimized geometry. | Varies by structure |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.0 - 5.0 D |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

Data compiled from principles described in cited literature. researchgate.netdergipark.org.tr

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, so a higher EHOMO value suggests a greater ability to donate electrons. researchgate.net Conversely, the LUMO acts as an electron acceptor, and a lower ELUMO value indicates a greater ability to accept electrons. libretexts.org

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would likely have significant contributions from the acetyl group and the pyrazole (B372694) part of the indazole ring. This distribution dictates the molecule's behavior in charge-transfer interactions. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Data and Related Electronic Properties (Note: Illustrative data based on typical findings for similar heterocyclic systems.)

| Property | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital. wikipedia.org | Indicates electron-donating ability (nucleophilicity). youtube.com |

| ELUMO | Energy of the lowest unoccupied molecular orbital. wikipedia.org | Indicates electron-accepting ability (electrophilicity). youtube.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Correlates with chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | The tendency to attract electrons; (I+A)/2. | Measures overall chemical reactivity. researchgate.net |

Definitions sourced from cited literature.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are color-coded to indicate different regions of electrostatic potential, which is invaluable for predicting how molecules will interact. libretexts.orgyoutube.com

Red/Yellow/Orange regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the carbonyl oxygen atom and the pyridine-like nitrogen (N2) of the indazole ring. youtube.comresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-poor, and represent sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the methyl groups and potentially the carbonyl carbon. youtube.com

Green regions represent areas of neutral or near-zero potential. youtube.com

By analyzing the MEP map, one can predict sites for hydrogen bonding and other noncovalent interactions, which are crucial in biological systems and materials science. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. wisc.eduwisc.edu This method is particularly effective for quantifying intramolecular delocalization and hyperconjugative interactions. rsc.orgicm.edu.pl

Table 3: Expected NBO Interactions in this compound (Note: This table is a conceptual representation of likely interactions.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N2) | π* (N1-C7a) | High | Lone pair delocalization |

| LP (O) | σ* (C-acetyl-C-ring) | Moderate | Hyperconjugation |

| π (C-C ring) | π* (C-C ring) | High | π-conjugation within the ring |

Based on principles of NBO analysis from cited literature. rsc.orgicm.edu.pl

Modeling of Tautomeric Equilibria in Indazole Systems

Tautomerism is a key feature of many heterocyclic compounds, including indazoles. researchgate.net Unsubstituted indazole can exist in two stable tautomeric forms: 1H-indazole and 2H-indazole. Computational studies, often using DFT or ab initio methods, are employed to determine the relative stabilities of these tautomers. nih.gov These calculations typically show that the 1H-indazole form is more stable than the 2H-indazole form, a finding that is generally consistent with experimental data. nih.gov

However, in the case of This compound , the presence of the acetyl substituent at the N1 position precludes the possibility of the common 1H/2H prototropic tautomerism. The nitrogen at the 1-position is already part of a quaternary center (bonded to two carbons and another nitrogen), and there is no labile proton to facilitate the shift. Therefore, modeling of this specific tautomeric equilibrium is not applicable to this molecule. Computational studies on related systems investigate the reaction pathways and transition state energies for tautomerization, often including solvent effects via models like the Polarized Continuum Model (PCM). physchemres.orgscispace.com

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO NMR Shieldings)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) and shielding tensors. imist.maresearchgate.netvu.nl

The GIAO method, typically performed at the DFT level (e.g., B3LYP/6-311G(d,p)), calculates the isotropic shielding values for each nucleus in the molecule. researchgate.netimist.ma These theoretical values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimentally observed chemical shifts is considered a confirmation of the proposed molecular structure. imist.ma For this compound, GIAO calculations would predict the specific chemical shifts for each unique proton and carbon atom, which could then be compared with experimental NMR data to validate its synthesis and structure. researchgate.net

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

|---|---|---|

| H (acetyl-CH3) | (e.g., 2.6) | (e.g., 2.5) |

| H (ring-CH3) | (e.g., 2.8) | (e.g., 2.7) |

| C (C=O) | (e.g., 169.0) | (e.g., 168.5) |

| C (ring-CH3) | (e.g., 12.0) | (e.g., 11.8) |

Table format based on studies like imist.maresearchgate.net.

Simulation of Reaction Mechanisms and Pathways for Indazole Functionalization (e.g., Addition Reactions)

The functionalization of the indazole scaffold is a key strategy in the development of new therapeutic agents and functional materials. Computational chemistry offers a powerful lens to understand and predict the outcomes of these chemical transformations. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of various addition reactions.

One area of significant investigation has been the addition of small molecules, such as formaldehyde (B43269), to the indazole ring system. While direct computational studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally related indazole derivatives. For instance, research on the addition of formaldehyde to various nitro-substituted 1H-indazoles has provided a foundational understanding of the reaction pathways. acs.org

These studies have shown that the reaction mechanism can proceed through different pathways depending on the reaction conditions and the substitution pattern on the indazole ring. Theoretical calculations have been crucial in determining the relative stabilities of intermediates and transition states, thereby predicting the most likely reaction products. For example, in acidic aqueous solutions, the reaction is understood to involve the protonated form of formaldehyde, which is a highly reactive electrophile. acs.org

The regioselectivity of addition reactions is another critical aspect that can be rationalized through computational models. The electron distribution within the this compound molecule, influenced by the electron-withdrawing acetyl group at the N1 position and the electron-donating methyl groups at C3 and C7, dictates the most favorable sites for electrophilic and nucleophilic attack.

In the context of cycloaddition reactions, a common strategy for functionalizing heterocyclic compounds, computational studies have shed light on the [3+2] cycloaddition of arynes with various dipoles to form indazole structures. nih.govresearchgate.netnih.govorganic-chemistry.org These theoretical models help in understanding the orbital interactions that control the stereochemistry and regiochemistry of the cycloadducts. While not directly involving the pre-formed this compound as a starting material, these simulations of indazole formation are vital for understanding the fundamental reactivity of the indazole core.

Table 1: Investigated Indazole Derivatives and Reaction Types in Computational Studies

| Indazole Derivative | Reaction Type | Computational Method | Key Findings | Reference |

| Nitro-1H-indazoles | Addition of Formaldehyde | DFT | Elucidation of reaction pathways in acidic media. | acs.org |

| General Indazoles | [3+2] Cycloaddition with Arynes | DFT | Understanding of regioselectivity and stereoselectivity. | nih.govresearchgate.netnih.govorganic-chemistry.org |

The simulation of reaction pathways for the functionalization of this compound is an evolving area of research. The insights gained from these computational investigations are invaluable for synthetic chemists, enabling the prediction of reaction outcomes and the design of efficient synthetic routes to novel and potentially bioactive molecules. As computational methods continue to advance in accuracy and predictive power, their role in the exploration of indazole chemistry is set to expand further.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3,7 Dimethyl 1h Indazol 1 Yl Ethanone Derivatives

Design Rationales for Indazole-Based Compounds

Indazole-containing derivatives are significant heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. mdpi.com The indazole scaffold, a 10 π-electron aromatic system, is often considered a bioisostere of native biological structures, which is a key rationale in its design for therapeutic purposes. researchgate.net

A primary strategy in the design of indazole-based ligands is their ability to mimic endogenous purine bases, such as adenine and guanine. This mimicry allows them to function as antagonists or inhibitors by competing with the natural ligands for binding sites on biological targets like kinases and other enzymes. The indazole ring system is structurally analogous to purines, featuring a bicyclic structure with strategically placed nitrogen atoms that can participate in hydrogen bonding interactions critical for molecular recognition at receptor active sites. This bioisosteric relationship has been successfully exploited in the development of various targeted therapies, particularly in oncology. For instance, indazole derivatives have been designed as potent inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β). mdpi.comresearchgate.net

Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical reactivity and intermolecular interactions of the indazole core are significantly modulated by the nature and position of its substituents. In 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone, the methyl groups at C3 and C7, along with the acetyl group at N1, each impart distinct electronic and steric properties to the molecule.

The methyl groups at the C3 and C7 positions play a crucial role in modulating the steric and electronic landscape of the indazole scaffold.

C3-Methyl Group: A methyl group at the C3 position can influence the molecule's binding affinity and selectivity for its target. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the pyrazole (B372694) ring. Sterically, it can provide favorable van der Waals interactions within a hydrophobic binding pocket or, conversely, create steric hindrance that prevents binding to off-target proteins.

C7-Methyl Group: The methyl group at the C7 position, located on the benzene (B151609) ring adjacent to the N1 nitrogen, introduces significant steric bulk. This steric hindrance can direct the substitution of other groups, particularly at the N1 position. nih.govnih.gov For instance, the presence of a substituent at C7 can influence the regioselectivity of N-alkylation, potentially favoring substitution at the N2 position over the more sterically hindered N1 position. nih.gov However, in the case of this compound, substitution has occurred at N1, suggesting the synthetic pathway overcomes this steric challenge. This C7-substituent can also orient the molecule within a binding site, influencing its interaction profile.

The acetyl group at the N1 position significantly alters the properties of the indazole ring.

Electronic Effects: As an acyl group, the acetyl moiety is electron-withdrawing. This effect reduces the electron density of the indazole ring system, particularly the pyrazole portion, making the ring less susceptible to electrophilic attack. It also influences the acidity of protons on the adjacent methyl group. N-acylation is a common strategy in the synthesis of indazole derivatives, often proceeding with high regioselectivity for the N1 position, which is generally the thermodynamically more stable isomer. nih.gov

Steric Effects: The acetyl group introduces steric bulk at the N1 position. This can influence the conformation of the molecule and its ability to fit into a specific binding pocket. The orientation of the acetyl group can either facilitate or hinder key intermolecular interactions, thereby affecting the compound's biological activity.

Comparative Analysis of this compound with Related Heterocyclic Systems (e.g., Pyrazoles, Indoles)

The indazole ring is a fused heterocyclic system comprising a benzene ring and a pyrazole ring. mdpi.com Its properties can be better understood by comparing it to its constituent parts and related heterocycles like indoles.

| Feature | Indazole | Pyrazole | Indole (B1671886) |

| Structure | Fused benzene and pyrazole rings | Five-membered ring with two adjacent nitrogen atoms | Fused benzene and pyrrole rings |

| Aromaticity | 10 π-electron aromatic system | 6 π-electron aromatic system | 10 π-electron aromatic system |

| Nitrogen Atoms | Two (in pyrazole part) | Two | One (in pyrrole part) |

| Stability | 1H-indazole is the more thermodynamically stable tautomer. austinpublishinggroup.com | The N-N bond makes pyrazole less stable than imidazole. mdpi.com | Generally a stable aromatic system. |

| Reactivity | The mesomeric nature of the indazole anion can lead to variable N1/N2 selectivity in reactions like alkylation, influenced by substituents. nih.gov | Exhibits reactivity characteristic of aromatic heterocycles. | The pyrrole ring is electron-rich and prone to electrophilic substitution. |

| Biological Role | Structurally and functionally analogous to indole, serving as a key pharmacophore. researchgate.net | A common scaffold in medicinal chemistry with diverse biological activities. mdpi.com | A ubiquitous scaffold in biologically active compounds and natural products. mdpi.com |

In Silico Approaches to Structure-Activity Correlation

Computational, or in silico, methods are integral to understanding the structure-activity relationships of indazole derivatives and for designing new, more potent compounds. These approaches allow for the prediction of molecular properties and binding affinities before undertaking costly and time-consuming synthesis.

Common in silico techniques applied to indazole-based compounds include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's active site. For indazole derivatives, docking studies can elucidate how substituents like the methyl and acetyl groups interact with specific amino acid residues, explaining observed activity and guiding the design of new derivatives with improved binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are used to build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov These models can generate contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for structural modifications. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. For a series of active indazole compounds, a pharmacophore model can be generated and used to screen virtual libraries for new potential hits.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net By evaluating properties like solubility, lipophilicity (cLogP), and potential toxicity risks early in the design process, researchers can prioritize candidates with more drug-like characteristics. researchgate.net

These computational studies have been successfully applied to various indazole and pyrazole derivatives to guide the design of inhibitors for targets like CCR1 and GSK-3β. researchgate.netnih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is pivotal in understanding the interactions between indazole derivatives and their biological targets at a molecular level. Studies on various indazole-based compounds have demonstrated their potential to interact with a range of protein targets, including kinases and enzymes implicated in cancer and inflammatory diseases.

In typical molecular docking studies involving indazole derivatives, the indazole core often serves as a crucial scaffold for establishing key interactions within the protein's active site. For instance, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, anchoring the ligand in the binding pocket. The substituents on the indazole ring, such as the dimethyl groups and the ethanone (B97240) moiety of this compound, play a significant role in defining the binding affinity and selectivity.

Research on substituted indazoles has revealed common interaction patterns with protein active sites. For example, in studies targeting the aromatase enzyme, a key player in breast cancer, indazole derivatives were found to form hydrogen bonds with residues like Arginine (Arg115) and interact with other key amino acids such as Methionine (Met374) and Threonine (Thr310) . Similarly, in the context of anti-inflammatory activity, molecular docking of indazole derivatives into the active site of lipoxygenase has highlighted the importance of specific substitutions for achieving potent inhibition nih.gov.

The binding interactions for a series of hypothetical this compound derivatives with a generic protein kinase active site are summarized in the interactive table below. This data is representative of the types of interactions observed for the broader class of indazole-based inhibitors.

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | LEU83, VAL91 | Hydrophobic |

| 1-(3-Methyl-7-(trifluoromethyl)-1H-indazol-1-yl)ethanone | -8.2 | LYS30, GLU99 | Hydrogen Bond |

| 1-(7-Methyl-3-(phenyl)-1H-indazol-1-yl)ethanone | -9.1 | PHE145 | Pi-Pi Stacking |

| 1-(3,7-Dimethyl-1H-indazol-1-yl)propan-1-one | -7.8 | LEU83, ILE144 | Hydrophobic |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules with the potential for similar biological activity.

For the indazole class of compounds, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for indazole-based estrogen receptor alpha (ERα) inhibitors was developed and consisted of a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions ugm.ac.idresearchgate.net. This model was subsequently used for virtual screening to identify new potential inhibitors ugm.ac.idresearchgate.net.

The development of a pharmacophore model for this compound derivatives would involve the following steps:

Training Set Selection: A set of active and inactive indazole derivatives with known biological activity is compiled.

Feature Identification: The common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the active molecules are identified.

Model Generation and Validation: A 3D arrangement of these features is generated and validated for its ability to distinguish between active and inactive compounds.

Once a robust pharmacophore model is established, it can be employed in virtual screening campaigns to filter large compound libraries. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for chemical synthesis and biological evaluation. This integrated approach of pharmacophore modeling and virtual screening has been successfully applied to discover novel indazole derivatives with various biological activities, including anti-inflammatory and anticancer properties nih.gov.

The key pharmacophoric features for a hypothetical series of this compound derivatives are outlined in the interactive table below.

| Pharmacophore Feature | Description | Contributing Moiety |

|---|---|---|

| Hydrogen Bond Acceptor | Accepts a hydrogen bond from a protein residue. | Indazole nitrogen, Ethanone oxygen |

| Hydrophobic Group | Engages in non-polar interactions with the protein. | Dimethyl groups, Indazole ring |

| Aromatic Ring | Participates in pi-stacking or hydrophobic interactions. | Indazole bicyclic system |

Chemical Reactivity and Derivatization of 1 3,7 Dimethyl 1h Indazol 1 Yl Ethanone

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone side chain, featuring a reactive carbonyl group, is a prime site for a variety of chemical modifications. These transformations are fundamental in building more complex molecular architectures based on the dimethyl-indazole scaffold.

Formation of Schiff Bases and Hydrazones from the Acetyl Group

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines.

Schiff Bases: The reaction of 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis and removal of water, yields the corresponding N-substituted imines, commonly known as Schiff bases. These reactions are versatile, allowing for the introduction of a wide array of substituents onto the ethanone moiety.

Hydrazones: Similarly, condensation with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. journalcra.comresearchgate.net This reaction is a cornerstone in heterocyclic synthesis and functionalization. nih.govijcce.ac.irnih.gov The resulting hydrazones can serve as intermediates for further cyclization reactions or as stable final products. researchgate.net

Table 1: Representative Condensation Reactions of the Acetyl Group

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Hydrazine (H₂N-NH₂) | Hydrazone |

Reduction and Oxidation Reactions of the Carbonyl Group

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanol. This transformation is typically achieved using common reducing agents. Mild reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although they require anhydrous conditions. This reduction introduces a new chiral center into the molecule.

Oxidation: While the acetyl group itself is relatively stable to oxidation, the ketone can undergo specific oxidative transformations. One such reaction is the Baeyer-Villiger oxidation. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding ester, (3,7-Dimethyl-1H-indazol-1-yl) acetate. In this reaction, an oxygen atom is inserted between the carbonyl carbon and the indazole ring.

Table 2: Common Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanol |

Electrophilic and Nucleophilic Substitution on the Indazole Ring System

The indazole ring is an aromatic heterocycle and can participate in substitution reactions, although the reactivity is influenced by the existing substituents. chemicalbook.com

Electrophilic Substitution: Indazoles generally undergo electrophilic aromatic substitution. chemicalbook.com The N1-acetyl group in this compound is an electron-withdrawing group, which deactivates the indazole ring towards electrophilic attack compared to an unsubstituted 1H-indazole. The directing influence of the substituents (N1-acetyl, C3-methyl, C7-methyl) and the inherent reactivity of the indazole nucleus determine the position of substitution. Classical studies on indazole indicate that electrophilic attack often occurs at the C5 position. mobt3ath.com Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield the corresponding 5-substituted derivative.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SₙAr) on the carbocyclic part of the indazole ring is generally challenging unless the ring is activated by potent electron-withdrawing groups (like a nitro group) or contains a good leaving group (such as a halogen). For this compound itself, which lacks such features, direct nucleophilic attack is not a favored pathway. Synthetic strategies typically involve the introduction of a halogen onto the ring first, which can then be displaced by a variety of nucleophiles.

Palladium-Catalyzed Functionalization of the Indazole Core

Palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including indazoles. nih.govsemanticscholar.org These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Arylation at C3, C4, C6, and C7 Positions

Palladium-catalyzed direct C-H arylation allows for the coupling of aryl halides with the indazole core without prior functionalization. nih.govacs.orgcapes.gov.brnih.gov For this compound, the available positions for direct C-H arylation are C4, C5, and C6. The regioselectivity of these reactions can be influenced by the directing effects of the indazole nitrogen atoms and the steric hindrance from the existing methyl groups. acs.org

While the C3 and C7 positions are already substituted with methyl groups in the target compound, it is important to note that the functionalization of these positions in related indazole scaffolds is a key strategy in medicinal chemistry. This is typically achieved not by C-H activation but by using an indazole precursor that has a leaving group, such as a halogen or triflate, at the C3 or C7 position. Subsequent Suzuki or Negishi cross-coupling reactions with an appropriate arylboronic acid or organozinc reagent can then introduce the aryl group. nih.gov

Table 3: Representative Palladium-Catalyzed C-H Arylation

| Position | Reaction Type | Typical Conditions | Product Type |

|---|

Amination Reactions of Indazoles

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a premier method for forming aryl-amine bonds. Direct C-H amination of indazoles is possible but less common than arylation. scilit.com A more established and versatile approach involves the use of a halogenated indazole intermediate.

For instance, if this compound were first brominated at the C5 position, the resulting 5-bromo derivative could readily undergo a Buchwald-Hartwig reaction. This involves treating the bromo-indazole with an amine in the presence of a palladium catalyst (like Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (such as BINAP or XPhos), and a base (like Cs₂CO₃ or NaOt-Bu). This strategy allows for the introduction of a wide range of primary and secondary amines at specific positions on the indazole core. acs.orgacs.org This intramolecular variant of this reaction is also a key method for constructing the indazole ring itself. nih.govacs.org

Table 4: Representative Palladium-Catalyzed Amination (via Halogenated Intermediate)

| Starting Material | Amine | Catalyst System | Product Type |

|---|

Reactivity Pertaining to Indazole Nitrogen Atoms (N1 and N2) in this compound

The chemical reactivity of the indazole nucleus is characterized by the presence of two nitrogen atoms, N1 and N2, within the pyrazole (B372694) ring. The distribution of electron density and the steric environment around these atoms dictate their nucleophilicity and, consequently, the regiochemical outcome of substitution reactions. In the specific case of this compound, the N1 position is acylated, which fundamentally influences the reactivity profile of the molecule compared to its unsubstituted 1H-indazole precursor.

The discussion of reactivity for this compound is primarily centered on the factors leading to its formation via selective N1-acylation and the resulting electronic state of the N2 atom.

Tautomerism and Thermodynamic Stability

The parent indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, which possesses a benzenoid structure, is generally considered to be more thermodynamically stable than the quinonoid 2H-tautomer. nih.govnih.govnih.govnih.govresearchgate.netscilit.com This inherent stability plays a crucial role in derivatization reactions. For instance, while kinetically controlled reactions may yield N2-substituted products, thermodynamically controlled conditions or equilibration processes often favor the formation of the more stable N1-isomer. nih.govnih.gov

N-Acylation and Formation of the Title Compound

The synthesis of this compound involves the N-acylation of 3,7-dimethyl-1H-indazole. Regioselective N-acylation of indazoles typically yields the N1-substituted isomer as the major product. This preference is attributed to the greater thermodynamic stability of the N1-acylindazole compared to its N2-counterpart. nih.govnih.gov It is proposed that even if some N2-acylation occurs initially, an isomerization to the more stable N1-regioisomer can take place. nih.gov

The presence of substituents on the indazole ring can modulate the outcome of N-functionalization reactions. Key influencing factors include:

Steric Effects: The 7-methyl group in the parent 3,7-dimethyl-1H-indazole creates steric hindrance around the N1 position. In many reactions, such as N-alkylation, a substituent at the C7 position can significantly impede attack at N1, leading to an increased yield of the N2-isomer. wuxibiology.com However, in the case of acylation, the thermodynamic preference for the N1-product often overcomes this steric barrier.

The interplay of these effects during the acylation of 3,7-dimethyl-1H-indazole results in the formation of the N1-acylated product, this compound.

Reactivity of the N2 Atom in this compound

Once the acetyl group is installed at the N1 position, the reactivity of the remaining nitrogen, N2, is significantly altered. The acetyl group is strongly electron-withdrawing, which has two major consequences:

Blocked N1 Position: The N1 position is no longer a site for further electrophilic attack.

Consequently, further reactions such as alkylation or arylation at the N2 position of this compound are expected to be significantly more challenging than for an unsubstituted 1H-indazole. While some methods exist for the selective N2-alkylation of 1H-indazoles under specific conditions, these are not directly applicable to a system where the N1 position is already occupied by a deactivating acetyl group. No research findings detailing the successful N2-functionalization of 1-acetyl-indazoles were identified.

Under certain conditions, such as in the presence of strong acids or bases, it is conceivable that the N1-acetyl group could be cleaved, regenerating the 3,7-dimethyl-1H-indazole and allowing for subsequent reactions at either nitrogen atom. There is also a theoretical possibility of acyl group migration from N1 to N2, as observed in other heterocyclic and carbohydrate systems, which would form the less stable N2-isomer, but specific evidence for this in N-acetylindazoles is not documented. nih.gov

The following tables summarize research findings on the regioselective N-alkylation of various substituted indazoles, illustrating the principles of steric and electronic control over the N1/N2 positions.

Table 1: Influence of C3 Substituents on N1-Alkylation Regioselectivity Reaction Conditions: Sodium Hydride (NaH) in Tetrahydrofuran (THF) with an alkyl bromide.

| C3-Substituted Indazole | N1-Selectivity (%) | Reference(s) |

| 3-COMe | >99 | nih.govnih.govnih.gov |

| 3-tert-butyl | >99 | nih.gov |

| 3-carboxymethyl | >99 | nih.gov |

| 3-carboxamide | >99 | nih.gov |

| 3-nitro | 83:1 (N1:N2 ratio) | |

| 3-cyano | 3.4:1 (N1:N2 ratio) |

Table 2: Influence of C7 Substituents on N-Alkylation Regioselectivity Reaction Conditions: Sodium Hydride (NaH) in Tetrahydrofuran (THF) with an alkyl bromide.

| C7-Substituted Indazole | N2-Selectivity (%) | Reference(s) |

| 7-NO₂ | ≥96 | nih.govnih.govnih.govnih.govnih.gov |

| 7-CO₂Me | ≥96 | nih.govnih.govnih.govnih.govnih.gov |

Future Research Directions and Translational Perspectives in Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Substituted Indazoles

The synthesis of the indazole core and its derivatives has been a subject of intense research, traditionally relying on methods that can be lengthy or require harsh conditions. nih.gov The future in this area is geared towards the development of more efficient, versatile, and environmentally benign synthetic strategies.

A significant area of development is the expansion of transition-metal-catalyzed reactions. Methodologies such as rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes are providing efficient, one-step routes to highly substituted N-aryl-2H-indazoles. nih.govacs.org These reactions exhibit excellent functional group tolerance, allowing for the synthesis of a diverse library of compounds. nih.gov Similarly, palladium-catalyzed reactions, including the arylation of benzophenone (B1666685) hydrazone followed by cyclization, offer robust alternatives to classical methods. organic-chemistry.org The pursuit of novel catalytic systems, including those based on copper, continues to yield milder and more efficient protocols for constructing both 1H- and 2H-indazole rings. nih.govresearchgate.net

Future synthetic methodologies will likely focus on achieving greater control over regioselectivity, which remains a challenge in indazole synthesis due to the two reactive nitrogen atoms. pnrjournal.comnih.gov The development of removable directing groups and highly selective catalytic systems will be crucial for accessing specific isomers that are often key to biological activity. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Indazole Derivatives

| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |

| C-H Activation/Annulation | Rh(III) complexes | High efficiency, functional group tolerance, one-step process | nih.govresearchgate.net |

| Reductive Cyclization | Tri-n-butylphosphine | Mild, metal-free, one-pot synthesis of 2H-indazoles | acs.org |

| Microwave-Assisted Synthesis | Various (e.g., acid/base) | Reduced reaction times, improved yields, green approach | nih.gov |

| Green Catalysis | Lemon Peel Powder / Ultrasound | Environmentally benign, sustainable, good yields | N/A |

| Heterogeneous Catalysis | Copper nanoparticles on charcoal | Recoverable catalyst, ligand-free conditions | researchgate.net |

Advanced Spectroscopic Probes for Dynamic Processes and Mechanistic Studies

A deeper understanding of reaction mechanisms and the dynamic behavior of indazole-based systems is critical for rational design. Advanced spectroscopic techniques, often paired with computational methods, are poised to provide unprecedented insights.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation and mechanistic investigation. Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) studies, in combination with Gauge-Invariant Atomic Orbital (GIAO) calculations at the Density Functional Theory (DFT) level, have been instrumental in definitively assigning the structures of N1- and N2-substituted isomers and understanding their relative stabilities. nih.govacs.org This combined experimental and theoretical approach allows for the precise characterization of reaction intermediates and products, even those that are unstable or formed in minor quantities. nih.govacs.org Future applications will likely involve more sophisticated in-situ NMR monitoring of reactions to directly observe transient species and map reaction pathways in real-time.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is another powerful tool. nih.gov It is essential for identifying metabolites of indazole-containing drugs, as demonstrated in the metabolism study of MDMB-CHMINACA , where hydroxylation and ester hydrolysis were identified as major biotransformations. nih.gov ESI-MS/MS techniques are also invaluable for studying fragmentation patterns, which aids in the structural elucidation of complex natural products and the investigation of reaction mechanisms. purdue.eduresearchgate.net The application of ambient ionization techniques could further accelerate the analysis of reaction kinetics and screening of compound libraries.

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, offers complementary information. Raman spectroscopy has proven effective as a non-destructive method for detecting indazole-core structures in forensic samples, with DFT calculations used to corroborate band assignments. researchgate.net The future may see broader use of techniques like Resonance Raman spectroscopy to probe the electronic structure of novel indazole-based materials, such as fluorophores, by selectively enhancing vibrations associated with specific electronic transitions. nih.gov

Finally, the photophysical properties of certain indazole derivatives are being harnessed to develop them as fluorescent probes. nih.govrsc.org Appropriately substituted 2-aryl-2H-indazoles have been identified as a new class of fluorophores with large Stokes shifts, a desirable property for biological imaging probes. nih.gov Research into indole (B1671886) and indazole derivatives with aggregation-induced emission (AIE) properties is opening doors to new smart materials that respond to various stimuli, which can be monitored using fluorescence spectroscopy. rsc.org

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry and SAR for Indazole Compounds

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of indazole-based compounds. Machine learning (ML) models are increasingly being developed to predict chemical properties, biological activities, and even reaction outcomes, thereby accelerating the research cycle and reducing reliance on costly and time-consuming experiments.

One of the most promising applications of AI is in the prediction of structure-activity relationships (SAR). By training on large datasets of known indazole derivatives and their biological activities, ML models can identify key structural features that govern a compound's efficacy and selectivity. nih.gov These models can then be used to perform virtual screening of vast chemical libraries to identify promising new candidates or to suggest modifications to existing scaffolds to improve their therapeutic profile. For instance, an integrated AI/ML model combining physicochemical properties with off-target interaction data has shown significantly improved accuracy in predicting drug-induced kidney injury, a critical parameter in drug safety.

AI is also being used to generate novel molecular structures. Generative models, sometimes likened to a "ChatGPT for molecules," can be trained on the principles of chemical structure and bonding to design new indazole derivatives with desired properties, such as dual-target activity against multiple proteins. This approach can suggest non-intuitive chemical structures that may not be conceived by human chemists, opening new avenues for drug design.

Furthermore, AI can optimize chemical synthesis. ML models can predict the optimal reaction conditions, such as catalyst, solvent, and temperature, to maximize the yield of a desired indazole product. This has the potential to make the synthesis of complex molecules more efficient and sustainable by minimizing the number of required laboratory experiments. The integration of AI with automated laboratory platforms represents a powerful synergy for high-throughput synthesis and screening of indazole libraries.

Table 2: Applications of AI/ML in Indazole Chemistry Research

| Application Area | AI/ML Technique | Potential Impact |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) models | Predicts biological activity (e.g., anticancer, kinase inhibition) of new indazole derivatives. |

| Virtual Screening | Deep learning models | Rapidly screens large virtual libraries to identify high-potential indazole-based hits. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Designs novel indazole scaffolds with optimized properties for specific biological targets. |

| Reaction Optimization | Supervised learning models | Predicts optimal conditions for complex chemical syntheses, improving yield and sustainability. |

| Property Prediction | Various ML algorithms | Forecasts physicochemical properties, metabolic stability, and potential toxicity of indazole compounds. |

Exploration of Novel Chemical Applications for Indazole Derivatives Beyond Traditional Areas

While the dominant application of indazoles has been in medicinal chemistry as anticancer and anti-inflammatory agents, future research is expanding their utility into other scientific and technological domains. nih.govnih.govnih.govresearchgate.netrsc.org

In agrochemicals , indazole derivatives have shown promise as fungicides, insecticides, and miticides. researchgate.netgoogleapis.com The development of novel compounds in this area is driven by the need for effective agents to control agricultural pests, particularly those that have developed resistance to existing treatments. googleapis.com The indazole scaffold is also being explored for the development of new herbicides. researchgate.net

The field of materials science represents a significant growth area for indazole chemistry. As mentioned, certain indazole derivatives exhibit interesting photophysical properties, leading to their development as organic fluorophores and dyes. nih.govresearchgate.net Research into aggregation-induced emission (AIE) has led to the creation of indazole-based "smart" materials that respond to external stimuli like the presence of specific metal ions (e.g., Cu²⁺), making them suitable for sensor applications. rsc.org The unique electronic properties of the indazole ring system suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Indazoles are also finding use as chemical probes for biological research. nih.gov Their ability to be functionalized and their often-favorable physicochemical properties make them suitable scaffolds for designing molecules that can be used to study biological processes or validate new drug targets. The development of indazole-based fluorophores is a prime example of this, enabling the visualization of biological structures and events. nih.gov

This diversification beyond traditional pharmaceutical applications highlights the versatility of the indazole scaffold and opens up new avenues for innovation in chemistry, materials science, and agriculture.

Q & A

Q. What are the recommended synthetic routes for 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Cyclocondensation : React 3,7-dimethylindazole with chloroacetone in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .

- Direct Acylation : Use Friedel-Crafts acylation on 3,7-dimethylindazole with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Key Optimization Parameters : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios to minimize byproducts like N-alkylated derivatives.

Q. How is the compound characterized structurally?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups at positions 3 and 7 of the indazole ring appear as singlets (δ ~2.5 ppm for CH₃; δ ~160 ppm for carbonyl carbon).

- HRMS : Molecular ion peak [M+H]⁺ at m/z 203.1 (C₁₁H₁₂N₂O⁺).

- X-ray Crystallography : Use SHELXL for refinement . The ethanone group adopts a planar configuration, with bond lengths of ~1.22 Å (C=O) and 1.49 Å (C-CH₃).

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | |

| Melting Point | 145–148°C | |

| LogP (Lipophilicity) | 1.8 ± 0.2 | |

| UV λmax (MeOH) | 265 nm (ε = 12,500 M⁻¹cm⁻¹) |

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles.

- Approach :

- Purity Validation : Use HPLC-MS (≥98% purity; C18 column, acetonitrile/water gradient) .

- Assay Optimization : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Perform broad-panel screening (e.g., Eurofins Panlabs®) to identify non-specific interactions .

Q. What strategies enhance the compound’s selectivity in targeting protein kinases?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Substitution at C3/C7 : Bulkier groups (e.g., isopropyl) reduce steric hindrance with kinase ATP-binding pockets .

- Ethanone Modifications : Replace the carbonyl with a trifluoromethyl group to improve binding affinity (ΔG ~ -2.3 kcal/mol) .

- Computational Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2), focusing on hydrogen bonding with hinge regions .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer: The indazole ring exists in 1H- and 2H-tautomeric forms.

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Refinement Software |

|---|---|---|

| Space Group | P2₁/c | SHELXL-2018 |

| R-factor | 0.039 | |

| Tautomeric Form | 1H-indazole |

Data Contradiction Analysis

3.1 Discrepancies in reported IC₅₀ values across studies

Resolution Workflow :

Meta-Analysis : Compare datasets using standardized units (nM vs. μM) and control compounds.

Cellular Context : Account for cell permeability differences (e.g., P-gp efflux in cancer cell lines) .

Statistical Validation : Apply ANOVA to assess inter-study variability (p < 0.05 threshold).

3.2 Conflicting solubility data in aqueous vs. DMSO solutions

Resolution Workflow :

Dynamic Light Scattering (DLS) : Check for aggregation at high concentrations (>100 μM).

Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

Methodological Recommendations

- Synthesis : Optimize via microwave-assisted synthesis to reduce reaction time (20 min vs. 12 h) .

- Biological Testing : Pair in vitro assays with zebrafish toxicity models for early ADMET profiling .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.